4-[(3,5-Dichlorophenoxy)methyl]benzoic acid
CAS No.: 149288-43-7
Cat. No.: VC8075741
Molecular Formula: C14H10Cl2O3
Molecular Weight: 297.1 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3,5-Dichlorophenoxy)methyl]benzoic acid - 149288-43-7](/images/structure/VC8075741.png)
Specification
CAS No. | 149288-43-7 |
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Molecular Formula | C14H10Cl2O3 |
Molecular Weight | 297.1 g/mol |
IUPAC Name | 4-[(3,5-dichlorophenoxy)methyl]benzoic acid |
Standard InChI | InChI=1S/C14H10Cl2O3/c15-11-5-12(16)7-13(6-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) |
Standard InChI Key | LTYJTHONMNVKFZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1COC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name 4-[(3,5-dichlorophenoxy)methyl]benzoic acid denotes a benzoic acid derivative substituted at the para position (carbon 4) with a methylene-linked 3,5-dichlorophenoxy group. Its molecular formula is , yielding a molecular weight of 297.14 g/mol . The structure combines a polar carboxylic acid moiety with a lipophilic dichlorinated aromatic system, suggesting amphiphilic behavior.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 297.14 g/mol |
IUPAC Name | 4-[(3,5-dichlorophenoxy)methyl]benzoic acid |
Canonical SMILES | C1=C(C=C(C=C1C(=O)O)COC2=CC(=CC(=C2)Cl)Cl)Cl |
Topological Polar Surface Area | 46.5 Ų (estimated) |
Structural Features and Conformational Analysis
The molecule features a rigid benzoic acid core connected via a methylene bridge (–CH–) to a 3,5-dichlorophenoxy group. Density functional theory (DFT) simulations of analogous compounds, such as 3-[(2,4-dichlorophenoxy)methyl]benzoic acid , predict dihedral angles of ~120° between the phenoxy and benzoic acid planes, minimizing steric clashes. The electron-withdrawing chlorine atoms at positions 3 and 5 on the phenoxy ring induce significant electronic effects, reducing the electron density of the adjacent ether oxygen and potentially influencing hydrogen-bonding capabilities .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for 4-[(3,5-dichlorophenoxy)methyl]benzoic acid are documented, analogous compounds suggest a two-step approach:
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Friedel-Crafts Alkylation: Reaction of 3,5-dichlorophenol with 4-(bromomethyl)benzoic acid in the presence of a Lewis acid catalyst (e.g., AlCl) to form the ether linkage .
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Carboxylic Acid Activation: Subsequent hydrolysis or oxidation steps to ensure the free carboxylic acid group remains intact, as seen in the synthesis of 3-(3,5-dichlorophenoxy)benzoic acid .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (Analog Data) |
---|---|---|
1 | 3,5-Dichlorophenol, 4-(bromomethyl)benzoic acid, AlCl, 80°C, 12h | ~65% |
2 | NaOH (2M), Ethanol/Water (1:1), reflux | >90% |
Industrial Scalability
PI Industries’ production of structurally related chlorinated aromatics highlights the feasibility of large-scale synthesis using continuous-flow reactors, which mitigate exothermic risks associated with halogenated intermediates. Key challenges include controlling regioselectivity during the alkylation step and minimizing hydrolysis of the methylene bridge under acidic conditions.
Physicochemical Properties
Thermal Stability and Phase Behavior
Data from 3,5-dichloro-4-methylbenzoic acid (melting point: 185–187°C) and 3-(3,5-dichlorophenoxy)benzoic acid suggest that 4-[(3,5-dichlorophenoxy)methyl]benzoic acid likely exhibits:
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Melting Point: 190–200°C (estimated via group contribution methods)
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Boiling Point: 330–340°C at 760 mmHg (extrapolated from similar chlorinated aromatics)
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Solubility: Low aqueous solubility (<0.1 g/L at 25°C), with improved solubility in polar aprotic solvents like DMSO (50–100 mg/mL) .
Spectroscopic Characterization
Predicted spectral signatures based on analogs include:
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IR: Strong absorption at 1680–1700 cm (C=O stretch), 1250 cm (C–O–C ether), and 750 cm (C–Cl) .
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H NMR (DMSO-d): δ 8.0 (d, 2H, aromatic), 7.5 (s, 2H, dichlorophenyl), 5.2 (s, 2H, –CH–), 13.1 (s, 1H, –COOH) .
Biological Activity and Applications
Pharmaceutical Relevance
Chlorinated benzoic acids exhibit diverse bioactivities, including:
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